1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

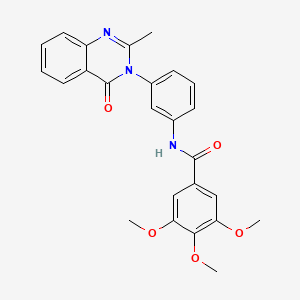

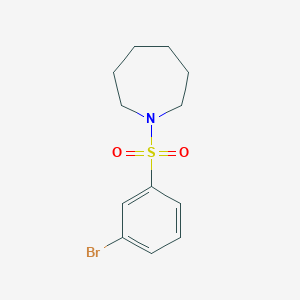

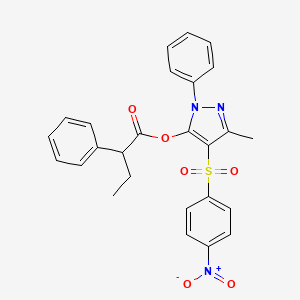

“1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is a chemical compound with the molecular formula C14H17N3O3S and a molecular weight of 307.37. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds .

Synthesis Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

Thiazolidine motifs are five-membered heterocyclic moieties having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of organic combinations .Chemical Reactions Analysis

Thiazolidine derivatives have been synthesized using various agents, with a focus on yield, purity, selectivity, and pharmacokinetic activity . The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gave 2-methylidene-1,3-thiazolidin-4-one derivatives .科学的研究の応用

Synthesis and Stereochemistry

Imidazolidin-4-ones, including compounds structurally related to 1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one, are utilized in the modification of bioactive oligopeptides, serving as proline surrogates or for the protection of N-terminal amino acids against hydrolysis by aminopeptidase and endopeptidase. Their synthesis demonstrates unexpected stereoselectivity when benzaldehydes with specific substituents react with alpha-aminoamide derivatives, highlighting the role of intramolecular hydrogen bonds in the reaction process (Ferraz et al., 2007).

Anticancer and Antiproliferative Properties

Thiazolidinone derivatives, which are structurally similar to the compound , have shown potential as anticancer agents. A series of 2,3-diaryl-4-thiazolidinone derivatives exhibited significant antiproliferative properties against cancer cell lines, indicating their utility in inhibiting tumor growth and metastasis. This research suggests that these compounds can induce cell cycle arrest, highlighting their potential as novel anticancer agents (Wu et al., 2014).

Antimicrobial Activity

Imidazolyl thiazolidinedione derivatives have been synthesized and evaluated for their antibacterial activity. This research demonstrates the potential of these compounds as antimicrobial agents, with certain derivatives showing moderate to potent activity against various bacterial strains. This highlights the versatility of thiazolidinedione derivatives in the development of new antimicrobial agents (Moorthy et al., 2014).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of thiazolidinedione and imidazolidinone derivatives provide foundational knowledge for further exploration of their biological activities and potential applications in drug design and development. These studies offer insights into the synthesis routes, structural analysis, and reactivity patterns of these compounds, contributing to their understanding and application in various scientific fields (Badr et al., 1981).

作用機序

While the specific mechanism of action for “1-(2-(3-Methoxyphenyl)thiazolidine-3-carbonyl)imidazolidin-2-one” is not mentioned in the retrieved papers, thiazolidine motifs in general show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

将来の方向性

特性

IUPAC Name |

1-[2-(3-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-20-11-4-2-3-10(9-11)12-16(7-8-21-12)14(19)17-6-5-15-13(17)18/h2-4,9,12H,5-8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHVJUGRDNNORU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-benzyl-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2768038.png)

![6-(4-Fluorophenyl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2768051.png)

![2-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2768055.png)